molecular formula C16H17NO4 B13436921 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1438020-52-0

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13436921
CAS No.: 1438020-52-0
M. Wt: 287.31 g/mol
InChI Key: YNLNRZQEUCCPOH-UHFFFAOYSA-N
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Description

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through a Knorr reaction. This intermediate is then subjected to alkylation with benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Functionalized pyrrole derivatives with various substituents.

Scientific Research Applications

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the presence of multiple methyl groups can influence its reactivity and stability.

Properties

CAS No.

1438020-52-0

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

4-O-benzyl 2-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-10-13(11(2)17-14(10)16(19)20-3)15(18)21-9-12-7-5-4-6-8-12/h4-8,17H,9H2,1-3H3

InChI Key

YNLNRZQEUCCPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OC

Origin of Product

United States

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